molecular formula C6H3ClF3NO B6289583 4-Amino-2-chloro-3,5,6-trifluorophenol CAS No. 121555-69-9

4-Amino-2-chloro-3,5,6-trifluorophenol

Cat. No.: B6289583
CAS No.: 121555-69-9
M. Wt: 197.54 g/mol
InChI Key: BCYQAWAAWZLOHE-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3,5,6-trifluorophenol is a chemical compound characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3,5,6-trifluorophenol typically involves the introduction of amino, chloro, and trifluoromethyl groups onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3,5,6-trifluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-Amino-2-chloro-3,5,6-trifluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3,5,6-trifluorophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in cellular functions and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-3,5,6-trifluorophenol is unique due to the combination of amino, chloro, and trifluoromethyl groups on a phenol ring.

Properties

IUPAC Name

4-amino-2-chloro-3,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-1-2(8)5(11)3(9)4(10)6(1)12/h12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQAWAAWZLOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)O)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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